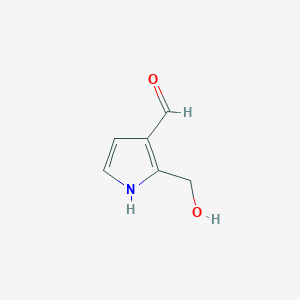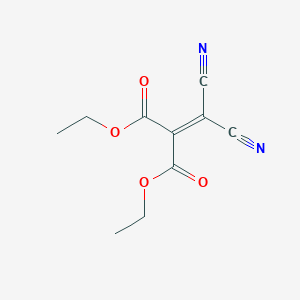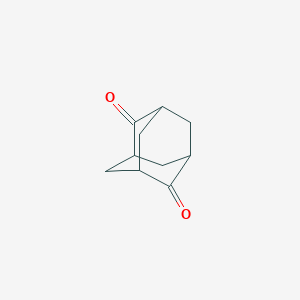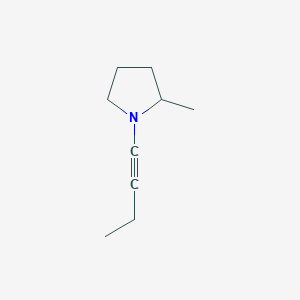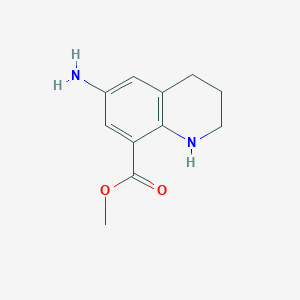
Methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate, also known as MATQ, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MATQ belongs to the class of tetrahydroquinoline derivatives, which have been extensively studied for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of Methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various biological processes. For example, Methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. Methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
Methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate has been shown to exhibit a range of biochemical and physiological effects, depending on the dose and duration of exposure. In vitro studies have shown that Methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce the production of inflammatory mediators. In vivo studies have shown that Methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate can reduce the growth of tumors in animal models, improve cognitive function in mice, and reduce the severity of inflammation in rats.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate has several advantages for lab experiments, including its relatively low cost, ease of synthesis, and diverse biological activities. However, there are also some limitations to its use. For example, Methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, Methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
Orientations Futures
There are several future directions for the study of Methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate. One area of interest is the development of novel synthetic routes for Methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate and its derivatives, which could improve the yield and purity of the compound. Another area of interest is the investigation of the structure-activity relationships of Methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate, which could lead to the discovery of more potent and selective analogs. Additionally, the use of Methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate as a tool for the study of protein structure and function could lead to new insights into the molecular mechanisms of disease. Finally, the potential applications of Methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate in drug discovery and materials science warrant further investigation.
Méthodes De Synthèse
Methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate can be synthesized by a two-step procedure involving the condensation of 2-aminoacetophenone with ethyl acetoacetate followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by methylation of the amino group with methyl iodide. The overall yield of the synthesis is about 50%, and the purity of the compound can be improved by recrystallization.
Applications De Recherche Scientifique
Methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, Methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate has been shown to exhibit antitumor, antimicrobial, and anti-inflammatory activities. In materials science, Methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate has been used as a building block for the synthesis of novel organic materials with unique optical and electronic properties. In biochemistry, Methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate has been used as a tool to study the structure and function of proteins and enzymes.
Propriétés
Numéro CAS |
123297-07-4 |
|---|---|
Nom du produit |
Methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate |
Formule moléculaire |
C11H14N2O2 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
methyl 6-amino-1,2,3,4-tetrahydroquinoline-8-carboxylate |
InChI |
InChI=1S/C11H14N2O2/c1-15-11(14)9-6-8(12)5-7-3-2-4-13-10(7)9/h5-6,13H,2-4,12H2,1H3 |
Clé InChI |
DIGKXVAIEKZYIW-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=CC2=C1NCCC2)N |
SMILES canonique |
COC(=O)C1=CC(=CC2=C1NCCC2)N |
Synonymes |
8-Quinolinecarboxylicacid,6-amino-1,2,3,4-tetrahydro-,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



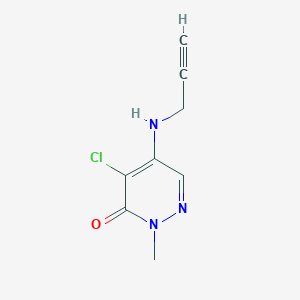



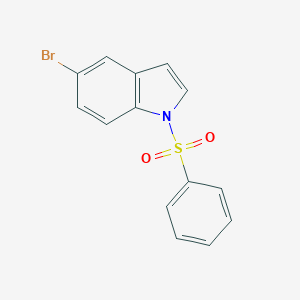

![Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate](/img/structure/B47847.png)

